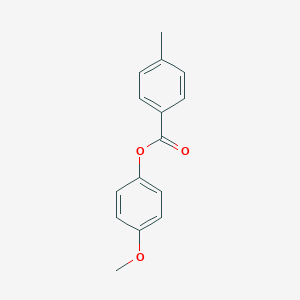

(4-methoxyphenyl) 4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5859-41-6 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-methylbenzoate |

InChI |

InChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3 |

InChI Key |

AIAMKMCUDQZZRB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl 4 Methylbenzoate and Analogous Aromatic Esters

Classical Esterification Techniques

Fischer Esterification and its Mechanistic Aspects

Fischer esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols, catalyzed by a strong acid. chemistrytalk.orgbyjus.com This reversible reaction typically requires forcing conditions, such as the use of excess reactant or removal of water, to drive the equilibrium towards the desired ester product. byjus.comorganic-chemistry.org The synthesis of (4-methoxyphenyl) 4-methylbenzoate via this method would involve the reaction of 4-methylbenzoic acid and 4-methoxyphenol (B1676288) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

The mechanism of Fischer esterification involves a series of protonation and deprotonation steps. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemistrytalk.orgchemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.comorganic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. byjus.commasterorganicchemistry.com This entire process is reversible, and the reverse reaction is known as acid-catalyzed hydrolysis. byjus.commasterorganicchemistry.com

Direct Esterification with Carboxylic Acids and Alcohols

While Fischer esterification is a form of direct esterification, the term can also encompass other methods that directly couple carboxylic acids and alcohols. However, the direct esterification of phenols with carboxylic acids is generally challenging and often considered inefficient. askfilo.comchemguide.co.uk Phenols are less nucleophilic than alcohols, making their reaction with carboxylic acids very slow. askfilo.com

Despite these challenges, methods have been developed to facilitate the direct esterification of phenols. One approach involves using a strong acid catalyst and removing the water formed during the reaction. google.comwipo.int For instance, the reaction can be driven forward by using a Dean-Stark apparatus to remove water azeotropically. Another strategy employs a borate-sulfuric acid catalyst complex to synthesize phenyl esters directly from phenols and carboxylic acids. google.com Furthermore, activating agents like phosphonitrilic chloride in the presence of a base can be used to facilitate the esterification of various substituted phenols with both aromatic and aliphatic carboxylic acids. iajpr.com

Esterification via Acyl Halides or Anhydrides

To circumvent the difficulties associated with the direct esterification of phenols, more reactive derivatives of carboxylic acids, such as acyl halides and anhydrides, are commonly used. libretexts.orgchemguide.co.uk The reaction of an acyl chloride, such as 4-methylbenzoyl chloride, with 4-methoxyphenol would readily produce this compound. This reaction is typically faster and more efficient than direct esterification with the corresponding carboxylic acid. savemyexams.com

Similarly, acid anhydrides can be employed for the esterification of phenols. libretexts.orgchemguide.co.uk The reaction of 4-methylbenzoic anhydride (B1165640) with 4-methoxyphenol, often warmed to proceed at a reasonable rate, would yield the desired ester. chemguide.co.uk To further increase the reaction rate, the phenol (B47542) can first be converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). chemguide.co.uksavemyexams.com

Advanced and Green Synthetic Approaches

Microwave-Assisted Esterification

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, milder reaction conditions, and often higher yields. lew.rothieme-connect.com This technology has been successfully applied to the esterification of phenols. lew.romathnet.ru For the synthesis of this compound, a mixture of 4-methylbenzoic acid and 4-methoxyphenol could be irradiated with microwaves in the presence of a suitable catalyst.

Research has shown that microwave irradiation can significantly enhance the rate of esterification, reducing reaction times from hours to minutes. lew.rothieme-connect.com For example, the synthesis of various aromatic esters has been achieved with high yields under solvent-free conditions or with reduced solvent amounts, making the process more environmentally friendly. lew.rojocpr.com The synthesis of a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was successfully achieved using microwave irradiation, with the yield being dependent on the microwave power used. fip.orgfip.org

Transesterification Reactions for Benzoate (B1203000) Esters

Transesterification is another important method for the synthesis of esters, involving the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. libretexts.org This equilibrium-driven process can be pushed towards the desired product by using a large excess of the alcohol. libretexts.org For the synthesis of this compound, a possible route would be the transesterification of methyl 4-methylbenzoate with 4-methoxyphenol.

Studies have demonstrated the feasibility of transesterification for preparing various benzoate esters. acs.org For instance, the transesterification of crude methyl benzoate with alcohols has been investigated to produce other benzoic acid esters with high conversions. acs.org The transesterification of various R-substituted phenyl benzoates with 4-methoxyphenol has also been studied kinetically, providing insights into the reaction mechanism. researchgate.net Furthermore, earth-abundant metal catalysts, such as potassium carbonate, have been shown to be effective in the transesterification of aryl esters with phenols. rsc.org

Table of Synthetic Methodologies and Key Findings

| Methodology | Reactants | Key Features & Findings | References |

| Fischer Esterification | 4-methylbenzoic acid, 4-methoxyphenol | Acid-catalyzed, reversible reaction. Equilibrium driven by excess reactant or water removal. | chemistrytalk.orgbyjus.comorganic-chemistry.org |

| Direct Esterification | 4-methylbenzoic acid, 4-methoxyphenol | Challenging for phenols due to low nucleophilicity. Can be facilitated by strong acid catalysts and water removal. | askfilo.comchemguide.co.ukgoogle.comwipo.int |

| Esterification via Acyl Halide | 4-methylbenzoyl chloride, 4-methoxyphenol | Faster and more efficient than direct esterification. | libretexts.orgchemguide.co.uksavemyexams.com |

| Esterification via Anhydride | 4-methylbenzoic anhydride, 4-methoxyphenol | Often requires warming. Rate can be increased by converting phenol to phenoxide. | libretexts.orgchemguide.co.uk |

| Microwave-Assisted Esterification | 4-methylbenzoic acid, 4-methoxyphenol | Rapid reaction times, milder conditions, often higher yields. Environmentally friendly. | lew.rothieme-connect.commathnet.rufip.orgfip.org |

| Transesterification | Methyl 4-methylbenzoate, 4-methoxyphenol | Exchange of alkoxy group, driven by excess alcohol. Catalyzed by acids or bases. | libretexts.orgacs.orgresearchgate.netrsc.org |

Metal-Free Catalysis in Aromatic Ester Synthesis

The pursuit of green chemistry has intensified research into metal-free catalytic systems for ester synthesis to avoid the cost, toxicity, and contamination issues associated with metal catalysts. thechemicalengineer.com A significant challenge with traditional metal catalysts is their potential deactivation through chelation, where a flexible substrate wraps around the metal center, halting the reaction. thechemicalengineer.com

A notable advancement in this area is the use of tetramethylammonium (B1211777) methyl carbonate (TMC), a recyclable, metal-free catalyst developed for transesterification. thechemicalengineer.comsciencedaily.com In this system, TMC reacts with an alcohol to generate an alkoxide ion in-situ. This highly reactive alkoxide then attacks the starting ester, leading to the formation of the desired complex ester in high yields. sciencedaily.com This method is versatile, accommodating a wide range of substrates, including amino alcohols, which would typically deactivate metal catalysts via chelation. sciencedaily.com Other metal-free approaches include the chemoselective synthesis of aryl α-ketoesters from arylacetimidates using tert-butyl hydroperoxide (TBHP) as an oxidant under catalyst-free conditions. researchgate.net These methods represent a move towards more sustainable and robust chemical manufacturing. sciencedaily.com

Table 1: Examples of Metal-Free Catalysis in Ester Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Tetramethylammonium methyl carbonate (TMC) | Simple Ester + Alcohol | Complex Ester | Metal-free, recyclable, avoids catalyst deactivation by chelation. | thechemicalengineer.com, sciencedaily.com |

| tert-Butyl hydroperoxide (TBHP) | Arylacetimidates | Aryl α-ketoester | Metal-free, chemoselective, oxidative functionalization. | researchgate.net |

| Iron-MACHO-BH | Aromatic/Aliphatic Esters + Ethanol (B145695) | Primary Alcohols | Base-free transfer hydrogenation, uses ethanol as H-source. | nih.gov |

Chemoenzymatic Synthesis of Benzoate Esters

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts with traditional chemical reactions, offering a powerful strategy for producing complex molecules. nih.gov Enzymes, particularly lipases, are widely used for the synthesis of benzoate esters due to their ability to function in non-aqueous environments and their high chemo- and regioselectivity. For instance, the development of a chemoenzymatic process for synthesizing 2-hydroxyethyl benzoates has been successfully achieved. rsc.org

A common technique involves the enzymatic dihydroxylation of benzoate esters using whole-cell fermentation. researchgate.net Genetically engineered strains of E. coli can convert a range of benzoate esters into valuable cis-cyclohexadienediol intermediates. researchgate.net Similarly, the fermentation of benzoic acid using a mutant strain of Ralstonia eutropha B9 produces a homochiral diol that serves as a versatile starting material for further chemical transformations into complex structures. univie.ac.at These enzymatic methods provide access to chiral building blocks that are difficult to obtain through conventional chemistry, streamlining the synthesis of natural products and their analogues. nih.gov

Catalytic Systems in the Formation of this compound

The direct formation of this compound involves the esterification of 4-methylbenzoic acid with 4-methoxyphenol. This transformation is typically facilitated by a catalyst that activates either the carboxylic acid or the alcohol to promote the condensation reaction.

Brønsted and Lewis Acid Catalysis

Acid catalysis is a cornerstone of ester synthesis. The classic Fischer esterification employs a Brønsted acid, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. rug.nl While effective, strong Brønsted acids can lead to undesired side reactions and are often difficult to separate from the product mixture. rug.nl

Lewis acids have emerged as milder and often more selective alternatives. rug.nl These catalysts, typically metal-based compounds, function by coordinating to the carbonyl oxygen of the ester or carboxylic acid. rsc.org This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. rsc.org A variety of Lewis acids have been studied for esterification, including bismuth(III) compounds like Bi(OTf)₃ and solid acid catalysts based on zirconium and titanium. rug.nlmdpi.com A zirconium-titanium solid superacid (with a Zr-Ti atomic ratio of 1.2:1) has been shown to be highly effective for the direct condensation of various benzoic acids with methanol, operating as a true Lewis acid catalyst without the need for Brønsted acid co-catalysts. mdpi.com

Table 2: Comparison of Selected Lewis Acid Catalysts in Esterification

| Catalyst | Reactants | Key Characteristics | Reference |

| Bismuth(III) triflate (Bi(OTf)₃) | Carboxylic Acids + Alcohols | Efficient Lewis acid catalyst, but can promote ether formation as a side reaction. | rug.nl |

| Zirconium-Titanium Solid Acid (ZT10) | Benzoic Acids + Methanol | Solid superacid catalyst (H₀ between -16.02 and -14.52), reusable, acts as a pure Lewis acid. | mdpi.com |

| Organotin(IV) Complexes | Ester + Alcohol (Transesterification) | Acts as a Lewis acid by coordinating to the carbonyl oxygen to increase electrophilicity. | rsc.org |

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, enabling easy recovery and reuse. organic-chemistry.org This is a significant advantage in terms of process sustainability and cost-effectiveness. Several types of heterogeneous catalysts are effective for the synthesis of aromatic esters.

Silica chloride has been demonstrated as a versatile and efficient catalyst for the esterification of both aliphatic and aromatic carboxylic acids with a range of alcohols. researchgate.net Porous acid-formaldehyde resins, such as a phenolsulphonic acid-formaldehyde resin (PAFR), have been shown to afford high yields of carboxylic acid esters, even when water is not removed from the reaction. researchgate.net Another widely used solid acid catalyst is Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, which has been successfully employed in the esterification of mixed carboxylic-palmitic anhydrides. nih.gov More advanced materials like metal-organic frameworks (MOFs), such as UiO-66-NH₂, are also gaining attention as they provide high selectivity in esterification reactions due to their hybrid organic-inorganic structure and well-defined active sites. nih.gov

Table 3: Examples of Heterogeneous Catalysts for Esterification

| Catalyst | Catalyst Type | Application | Advantages | Reference |

| Silica Chloride | Silica-based solid acid | Esterification of various carboxylic acids and alcohols. | Efficient and versatile. | researchgate.net |

| Amberlyst-15 | Sulfonated polymer resin | Esterification of mixed anhydrides with alcohols. | Commercially available, effective solid acid. | nih.gov |

| UiO-66-NH₂ | Metal-Organic Framework (MOF) | Methyl esterification of fluorinated aromatic acids. | High selectivity, defined active sites. | nih.gov |

| Graphene Oxide | Carbon-based material | Esterification of a wide range of acids and alcohols. | Reusable, efficient acid catalyst. | organic-chemistry.org |

Ionic Liquid-Mediated Ester Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained prominence as alternative reaction media due to their negligible vapor pressure, high thermal stability, and tunable properties. scirp.orgnih.gov In ester synthesis, ILs can function as both the solvent and the catalyst. Brønsted acidic ILs have been used effectively in Fischer esterification reactions, often in conjunction with microwave irradiation to accelerate the process. scirp.org

For example, the solvent-free synthesis of benzoic esters has been achieved using novel Brønsted acidic ILs under microwave irradiation. scirp.org Superbase-derived ILs, such as 1,8-diazabicyclo(5.4.0)undec-7-ene levulinate ([DBUH]Lev), have been used to catalyze the homogeneous transesterification of cellulose (B213188) to produce cellulose benzoate, demonstrating their utility in modifying complex substrates. rsc.org Imidazolium-based ILs, like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), are also popular choices, serving as recyclable promoters for various organic syntheses, including ester formation. nih.gov

Organocatalysis in Esterification Processes

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful alternative to metal-based catalysts. acs.orgresearchgate.net In the context of aromatic ester synthesis, organocatalysts often exhibit a bifunctional mechanism. For example, guanidine (B92328) bases like 1,5,7-triazabicyclododecene (TBD) can act as both a Brønsted base to deprotonate the alcohol nucleophile and a hydrogen-bond donor to activate the ester's carbonyl group. researchgate.net

Computational studies on the transesterification of methyl benzoate—a model for aromatic esters—have shown that catalysts like TBD and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. acs.orgnih.gov The mechanism involves the organocatalyst activating the alcohol for nucleophilic attack on the ester. acs.org The combination of an organocatalyst with a molecule of the alcohol as a co-catalyst can be even more activating than the catalyst alone. acs.orgnih.gov N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts, capable of catalyzing the oxidative esterification of aldehydes to esters under mild conditions. organic-chemistry.org

Table 4: Key Organocatalysts in Aromatic Ester Synthesis

| Organocatalyst | Abbreviation | Mechanism of Action | Application | Reference |

| 1,5,7-Triazabicyclododecene | TBD | Bifunctional: Brønsted base and H-bond donor. | Transesterification of aromatic esters. | acs.org, researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Brønsted base, activates nucleophile. | Transesterification of aromatic esters. | acs.org, researchgate.net |

| N-Heterocyclic Carbenes | NHCs | Forms Breslow intermediate for oxidative esterification. | Oxidation of aldehydes to esters. | organic-chemistry.org |

| Triphenylphosphine (B44618) oxide | TPPO | Catalyzes coupling of carboxylic acids and alcohols. | Synthesis of esters from hindered substrates. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl 4 Methylbenzoate

Reaction Kinetics and Thermodynamics in Ester Formation and Cleavage

The cleavage of the ester, or hydrolysis, is highly sensitive to the electronic nature of the substituents on both aromatic rings. This sensitivity is quantitatively described by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant indicating the reaction's sensitivity to substituent effects. For the alkaline hydrolysis of benzoate (B1203000) esters, the ρ value is positive, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state, while electron-donating groups retard it. The 4-methyl group (σ = -0.17) on the benzoyl moiety and the 4-methoxy group (σ = -0.27) on the phenol (B47542) portion are both electron-donating, which suggests that the hydrolysis of (4-methoxyphenyl) 4-methylbenzoate would be slower than that of unsubstituted phenyl benzoate. semanticscholar.orgmsudenver.edu

Table 3.1.1: Representative Activation Energies for Benzoic Acid Esterification

| Reaction | Catalyst | Activation Energy (Ea) |

|---|---|---|

| Benzoic Acid + 1-Butanol | p-Toluenesulfonic acid | 58.40 kJ/mol |

| Acetic Acid + 1-Methoxy-2-propanol | Amberlyst-35 | 62.0 kJ/mol |

| Lactic Acid + Ethanol (B145695) | Amberlyst-15 | 66.5 kJ/mol |

This table presents activation energies for analogous esterification reactions to provide context for the formation of this compound. mdpi.comdnu.dp.uaresearchgate.net

Nucleophilic Acyl Substitution Mechanisms in Benzoate Esters

The primary mechanism for both the formation and hydrolysis of benzoate esters like this compound is nucleophilic acyl substitution. This process occurs via a two-step addition-elimination pathway involving a tetrahedral intermediate.

In base-catalyzed hydrolysis (saponification), a nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester. This initial attack is the rate-determining step and results in the formation of a transient, negatively charged tetrahedral intermediate. The stability of this intermediate is crucial. Electron-withdrawing substituents on the aromatic rings would stabilize this intermediate, thus increasing the reaction rate (positive ρ value). Conversely, the electron-donating methyl and methoxy (B1213986) groups in this compound destabilize this intermediate by increasing electron density at the reaction center, thereby slowing the reaction. The intermediate then collapses, expelling the leaving group (the 4-methoxyphenoxide ion) and reforming the carbonyl group to yield a carboxylate salt. msudenver.edulibretexts.org

In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the 4-methoxyphenol (B1676288) leaving group to yield 4-methylbenzoic acid. libretexts.org

Hydrolysis and Ester Cleavage Pathways

The cleavage of this compound primarily proceeds through two distinct pathways depending on the pH of the medium: base-catalyzed and acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (BAC2 Pathway) : Under basic conditions, the reaction follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion acts as the nucleophile in the rate-determining step, attacking the carbonyl carbon. This is the most common pathway for the saponification of benzoate esters. The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base to form a resonance-stabilized carboxylate anion.

Acid-Catalyzed Hydrolysis (AAC2 Pathway) : In acidic media, the ester undergoes hydrolysis via a bimolecular acyl-oxygen cleavage (AAC2) mechanism. This pathway is the microscopic reverse of the Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water. All steps in this mechanism are reversible, and the position of the equilibrium can be shifted by controlling the concentrations of reactants and products (e.g., by using a large excess of water).

For aryl esters like this compound, alkyl-oxygen cleavage pathways (BAL2, AAL1, etc.) are highly unfavorable due to the strength of the aryl-oxygen bond and the instability of the potential phenyl cation that would need to form.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The two aromatic rings in this compound exhibit markedly different reactivities towards aromatic substitution due to the influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

The (4-methoxyphenyl) Ring : This ring is part of the alcohol moiety of the ester. The 4-methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its strong +R (resonance) effect, which involves the donation of a lone pair of electrons from the oxygen atom into the ring. This greatly increases the electron density of the ring, particularly at the ortho positions (relative to the methoxy group), making it highly susceptible to electrophilic attack. The ester oxygen's lone pairs also contribute to this activation. Therefore, electrophilic substitution (e.g., nitration, halogenation) will occur preferentially on this ring at the positions ortho to the methoxy group. libretexts.orgmasterorganicchemistry.comreddit.com

The (4-methylbenzoyl) Ring : This ring is part of the acyl moiety. The ester carbonyl group (-C=O) is a deactivating, meta-directing group due to its -I (inductive) and -R (resonance) effects, which withdraw electron density from the ring. However, the 4-methyl group (-CH₃) is a weak activating, ortho, para-directing group. In this case, the deactivating effect of the carbonyl group dominates, making this ring significantly less reactive towards EAS than the methoxyphenyl ring. Any substitution that does occur on this ring would be directed primarily to the positions ortho to the methyl group (and meta to the carbonyl). libretexts.orgmsu.edu

Table 3.4.1: Predicted Product Distribution for Nitration of this compound

| Reactant Ring | Position of Attack | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| 4-Methoxyphenyl (B3050149) Ring | Ortho to -OCH₃ | (2-Nitro-4-methoxyphenyl) 4-methylbenzoate | Strong activation and directing effect of the -OCH₃ group. |

| 4-Methylbenzoyl Ring | Ortho to -CH₃ (Meta to -COOR) | (4-Methoxyphenyl) 3-nitro-4-methylbenzoate | Minor product; ring is strongly deactivated by the carbonyl group. |

This table is a prediction based on established directing effects of the functional groups. libretexts.orgmsu.edulibretexts.org

Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile replaces a leaving group on an aromatic ring, is generally difficult and requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). Since this compound lacks such features, it is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Radical and Photochemical Reactions of Aromatic Esters

Aryl esters are known to undergo characteristic photochemical reactions, most notably the Photo-Fries rearrangement. When this compound is subjected to UV irradiation, it can undergo homolytic cleavage of the acyl-oxygen bond. This process generates a 4-methylbenzoyl radical and a 4-methoxyphenoxy radical, which are held together in a solvent cage.

These radical pairs can then recombine in several ways:

Recombination at the original positions to reform the starting ester.

Radical escape from the solvent cage followed by hydrogen abstraction from the solvent to form 4-methylphenol and 4-methylbenzaldehyde (B123495) (which may be oxidized to 4-methylbenzoic acid).

In-cage recombination where the 4-methylbenzoyl radical attacks the aromatic ring of the 4-methoxyphenoxy radical at the ortho or para positions relative to the hydroxyl group. This leads to the formation of hydroxybenzophenone derivatives.

For the closely related compound 4-methylphenyl benzoate, irradiation in ethanol leads to the formation of 2-hydroxy-5-methylbenzophenone (B72208) and 4-methylphenol. The quantum yield for the disappearance of the ester is relatively low, in the range of 0.26 to 0.33, indicating that recombination to the starting material is a significant pathway. researchgate.net A similar product distribution would be expected for this compound, yielding 2-hydroxy-5-methoxy-4'-methylbenzophenone as the primary rearrangement product.

Table 3.5.1: Typical Products of the Photo-Fries Rearrangement of Aryl Benzoates

| Product Type | Specific Example Product | Formation Pathway |

|---|---|---|

| Ortho-Rearrangement | 2-Hydroxy-5-methoxy-4'-methylbenzophenone | In-cage radical recombination at the ortho position. |

| Para-Rearrangement | 4-Hydroxy-?-methoxy-4'-methylbenzophenone | In-cage radical recombination at the para position (often sterically hindered). |

| Cleavage Product | 4-Methoxyphenol | Radical escape and hydrogen abstraction. |

Product predictions are based on the known mechanism of the Photo-Fries rearrangement. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphenyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of (4-methoxyphenyl) 4-methylbenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays a set of characteristic signals corresponding to the different types of protons present in the molecule.

The aromatic protons of the 4-methylbenzoate moiety appear as a doublet at approximately 8.09 ppm, while the protons of the 4-methoxyphenyl (B3050149) group are observed in the range of 6.9 to 7.2 ppm. The methyl protons of the 4-methylbenzoate group produce a singlet peak around 2.44 ppm. The methoxy (B1213986) group on the phenyl ring gives rise to a singlet at approximately 3.81 ppm. hmdb.carjptonline.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.09 | d | 2H | Aromatic protons (4-methylbenzoate) |

| 6.9 - 7.2 | m | 4H | Aromatic protons (4-methoxyphenyl) |

| 3.81 | s | 3H | Methoxy protons (-OCH₃) |

| 2.44 | s | 3H | Methyl protons (-CH₃) |

d: doublet, m: multiplet, s: singlet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for each unique carbon atom.

The carbonyl carbon of the ester group is typically found at a chemical shift of around 165.2 ppm. rsc.org The carbon atoms of the aromatic rings resonate in the region of 114 to 151 ppm. The methyl carbon of the 4-methylbenzoate group appears at approximately 21.7 ppm, and the methoxy carbon resonates at about 55.5 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 165.2 | Carbonyl carbon (C=O) |

| 150.9, 144.4, 130.2, 129.3, 121.7, 114.6 | Aromatic carbons |

| 55.5 | Methoxy carbon (-OCH₃) |

| 21.7 | Methyl carbon (-CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons within the molecule.

COSY experiments reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic rings.

HMQC (or HSQC) correlates directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. mdpi.comresearchgate.netscielo.br

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum prominently features a strong absorption band around 1734 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. rsc.org Other significant bands include those for C-O stretching in the ester and ether linkages, typically appearing in the 1270-1030 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methoxy groups appears just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy complements the IR data. The C=O stretch is also observable in the Raman spectrum, often with a different intensity compared to the IR spectrum. Aromatic ring vibrations typically give rise to strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1734 | C=O stretch (ester) |

| 1270-1030 | C-O stretch (ester and ether) |

| >3000 | Aromatic C-H stretch |

| <3000 | Aliphatic C-H stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (242.27 g/mol ).

Electron ionization (EI) is a common method used in mass spectrometry that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond. This would lead to the formation of characteristic fragment ions, such as the 4-methylbenzoyl cation (m/z 119) and the 4-methoxyphenoxy radical, or the 4-methoxyphenyl cation (m/z 107) and the 4-methylbenzoate radical. Further fragmentation of these primary ions can also occur, providing additional structural confirmation. nih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure |

| 242 | [C₁₅H₁₄O₃]⁺ (Molecular Ion) |

| 119 | [C₈H₇O]⁺ (4-methylbenzoyl cation) |

| 107 | [C₇H₇O]⁺ (4-methoxyphenyl cation) |

Theoretical and Computational Chemistry Approaches to 4 Methoxyphenyl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. Calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional conformation of (4-methoxyphenyl) 4-methylbenzoate. frontiersin.org This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| O-C (aryl) | 1.41 Å | |

| C-O (methoxy) | 1.37 Å | |

| **Bond Angles (°) ** | ||

| O=C-O | 123.5° | |

| C-O-C (ester) | 118.0° | |

| **Dihedral Angle (°) ** |

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. frontiersin.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating effect of the methoxy (B1213986) group. Conversely, the LUMO is anticipated to be centered on the 4-methylbenzoate portion, particularly around the electron-withdrawing carbonyl group and its adjacent aromatic ring.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.15 eV |

| LUMO Energy | ELUMO | -1.25 eV |

| HOMO-LUMO Gap | ΔE | 4.90 eV |

| Ionization Potential | I | 6.15 eV |

| Electron Affinity | A | 1.25 eV |

| Chemical Hardness | η | 2.45 eV |

| Chemical Softness | S | 0.41 eV⁻¹ |

Computational Spectroscopic Predictions (IR, NMR, UV)

DFT calculations are widely used to predict various types of molecular spectra, which can be used to confirm the identity and structure of a synthesized compound. mdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies of IR absorption bands. For this compound, key predicted vibrations include a strong carbonyl (C=O) stretching frequency, characteristic aromatic C=C stretching modes, and C-O stretching frequencies for the ester and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to predict ¹H and ¹³C NMR chemical shifts. Calculations would predict distinct signals for the aromatic protons on both rings, the methoxy protons, and the methyl protons, as well as for the unique carbon atoms in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The predicted UV-Vis spectrum for this compound would likely show strong absorptions corresponding to π → π* transitions within the aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | ~1725 cm⁻¹ |

| Ester (C-O) Stretch | ~1270 cm⁻¹ | |

| Aromatic (C=C) Stretch | ~1605, 1510 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.1 ppm |

| Methoxy (-OCH₃) Protons | ~3.8 ppm | |

| Methyl (-CH₃) Protons | ~2.4 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

| Aromatic Carbons | 114 - 155 ppm | |

| Methoxy Carbon | ~55 ppm | |

| Methyl Carbon | ~21 ppm |

| UV-Vis | Absorption Maximum (λmax) | ~260 nm |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. walisongo.ac.id The map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, colored blue).

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom and, to a lesser extent, the oxygen of the methoxy group. These regions are susceptible to electrophilic attack. The most positive potential would be found on the aromatic hydrogen atoms, indicating their susceptibility to nucleophilic attack. The MEP map provides a clear, intuitive picture of the molecule's reactivity patterns. ucsb.edu

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be employed to model the reaction mechanism for the synthesis of this compound, for instance, through the esterification of 4-methoxyphenol (B1676288) with 4-methylbenzoyl chloride. Such studies involve mapping the potential energy surface of the reaction pathway.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational methods can predict the types and strengths of non-covalent interactions that govern this supramolecular assembly. najah.edu

The primary intermolecular forces expected for this molecule include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or methyl C-H groups and the electron-rich oxygen atoms of the carbonyl and methoxy groups on neighboring molecules. researchgate.net

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, where the electron clouds of the rings in adjacent molecules align, contributing significantly to the crystal packing stability.

Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, leading to dipole-dipole interactions that help organize the molecules in the crystal lattice.

These combined interactions lead to the formation of specific three-dimensional architectures, such as layered structures or interconnected networks, defining the compound's solid-state properties. nih.gov

Applications and Advanced Materials Science Research Incorporating 4 Methoxyphenyl 4 Methylbenzoate Analogues

Liquid Crystalline Systems Based on Benzoate (B1203000) Esters

Benzoate esters are a cornerstone in the development of liquid crystals (LCs), materials that exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals. These compounds' ability to self-organize into anisotropic arrangements is fundamental to their application in display technologies and other optoelectronic devices. google.comossila.com

The formation of a liquid crystal phase, or mesophase, is highly dependent on the molecular architecture of the benzoate ester. semanticscholar.org The key design principles involve a careful balance of intermolecular forces, which are dictated by the molecule's geometry and electronic properties.

Molecular Shape and Core Rigidity: Calamitic, or rod-like, molecules are prone to forming mesophases. The rigid core, typically composed of linked phenyl rings (as in phenyl benzoates), provides the necessary structural anisotropy. uea.ac.uk The planarity of this core is crucial, as planar structures allow for strong lateral interactions that stabilize the liquid crystal phase. researchgate.netacs.org

Terminal Groups: The nature of the terminal groups attached to the rigid core has a profound impact on the type and stability of the mesophase. rsc.org

Alkyl/Alkoxy Chains: The length of flexible terminal chains, such as alkoxy groups, significantly influences mesophase behavior. researchgate.net Generally, increasing the chain length enhances the stability of smectic phases by promoting lamellar packing, while it can suppress the temperature range of the nematic phase. semanticscholar.orgrsc.org

Polar Substituents: The introduction of polar groups (e.g., -F, -Cl, -NO₂, -CH₃O) along the molecular axis can increase the polarity and/or polarizability of the molecule. rsc.org This enhancement in dipole moment generally improves the thermal stability of the mesophase. rsc.orgintelcentru.ro The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical in determining the mesomorphic range. acs.org

The interplay of these structural factors determines the specific mesophase (e.g., nematic, smectic) and its transition temperatures. Researchers can fine-tune these molecular features to design materials with specific liquid crystalline properties for targeted applications. nih.gov

| Structural Feature | Influence on Mesophase Properties | Example Principle |

| Core Rigidity | Provides the necessary structural anisotropy for LC alignment. | More rigid, planar cores lead to higher clearing points (LC-to-isotropic transition). researchgate.net |

| Terminal Chain Length | Affects the type and stability of the mesophase. | Longer alkoxy chains tend to stabilize smectic phases over nematic phases. semanticscholar.orgrsc.org |

| Polar Substituents | Modifies intermolecular forces and dipole moment. | Strong polar groups like -NO₂ or -CN can significantly increase mesophase thermal stability. acs.orgrsc.org |

| Lateral Substituents | Increases molecular breadth, affecting molecular packing. | Lateral groups generally reduce mesophase stability by increasing intermolecular separation. semanticscholar.org |

Liquid crystal matrices formulated with benzoate esters possess unique electro-optical properties that are essential for their use in devices like liquid crystal displays (LCDs). researchgate.net These properties are a direct consequence of the collective response of the aligned LC molecules to an external electric field.

Key optoelectronic properties include:

Spontaneous Polarization and Switching Time: In ferroelectric and antiferroelectric liquid crystal phases, the material exhibits a net spontaneous polarization. researchgate.net Materials with moderate spontaneous polarization and low viscosity can achieve very fast switching times, which is crucial for high-resolution displays. researchgate.net

Optical Tilt Angle: The tilt angle is the average angle the molecular long axis makes with the layer normal in smectic phases. For certain display applications, a high tilt angle is desirable to improve the contrast ratio. researchgate.net Mixtures designed with specific chiral dopants based on benzoate ester cores can achieve high tilt angles, sometimes reaching 40-45° at saturation. researchgate.net

Birefringence and Refractive Index: The anisotropic nature of liquid crystals leads to birefringence, where the refractive index depends on the polarization of light. This property is the basis for how LCs modulate light in displays.

Phosphorescence: Benzoate ester matrices can serve as hosts for dopant molecules to create functional materials. For instance, certain iodine-substituted difluoroboron(III) β-diketonate compounds show bright, long-lasting room-temperature phosphorescence when doped into phenyl benzoate matrices. ossila.com

The precise control over these properties is achieved by formulating mixtures of different LC compounds, where benzoate esters can act as a host matrix or as a dopant to tailor the final characteristics of the device. researchgate.net

| Property | Description | Relevance in Applications |

| Switching Time | The time required for LC molecules to reorient in response to an electric field. | Fast switching is essential for high-refresh-rate displays and photonics. researchgate.net |

| Tilt Angle | The angle of molecular tilt in smectic layers. | A tilt angle of 45° can theoretically eliminate contrast ratio problems in certain displays. researchgate.net |

| Spontaneous Polarization | The net electric dipole moment per unit volume in ferroelectric LCs. | Affects the torque exerted by an electric field, influencing switching speed. researchgate.net |

| Birefringence | The difference in refractive indices for light polarized parallel and perpendicular to the LC director. | Fundamental property used to modulate light intensity in LCDs. |

Integration in Polymeric Architectures

Benzoate ester-based liquid crystalline units can be integrated into polymer structures to create materials that combine the processability and mechanical properties of polymers with the unique optical and electronic properties of liquid crystals. uni-bayreuth.de This integration can be achieved in several ways, such as by forming main-chain or side-chain liquid crystal polymers (LCPs), or by dispersing LC molecules within a polymer matrix.

One advanced approach involves the synthesis of polymer brushes, where polymer chains are tethered to a surface. escholarship.org For example, monomers containing benzoate ester moieties can be polymerized from an initiator-coated surface. This technique allows for the creation of diblock copolymer brushes, where a block of a benzoate-containing polymer is grown first, followed by a second, different polymer block. escholarship.org This method enables the fabrication of complex, hierarchically patterned surfaces with distinct chemical and topographical properties in a few sequential steps. escholarship.org Such architectures are promising for creating multifunctional surfaces for sensors, adaptive optics, and data storage.

Furthermore, molecules like (4-methoxyphenyl)aniline can be used to create macroinitiators for polymerization, leading to novel semiconductor block copolymers for organic electronic devices. uni-bayreuth.de

Development of Functionalized Materials

By chemically modifying the core or terminal groups of benzoate esters, researchers can develop functionalized materials with tailored properties for specific advanced applications. The goal is to design molecules where the structure directly leads to a desired function. rsc.orgnih.gov

For instance, the introduction of a p-carborane (B1425697) cage into the rigid core of a mesogen, as an alternative to a traditional phenyl ring, has been shown to significantly stabilize the nematic phase. beilstein-journals.orgnih.gov This demonstrates how non-traditional building blocks can be used to engineer materials with enhanced thermal stability.

In the field of organic electronics, triphenylamine (B166846) derivatives, which share structural similarities with the methoxyphenyl core, are used as hole-transporting materials (HTMs) in perovskite solar cells. rsc.org The design of these molecules, often guided by the "Spiro concept," aims for high glass transition temperatures and good solubility to ensure device stability and durability. rsc.org Similarly, ferrocene-containing acrylonitrile (B1666552) derivatives, which can include methoxyphenyl groups, have been synthesized and investigated for their electrochemical and potential anticancer properties, demonstrating the versatility of these aromatic structures. mdpi.com

Supramolecular Self-Assembly of Aromatic Esters

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent intermolecular interactions. researchgate.net For aromatic esters like (4-methoxyphenyl) 4-methylbenzoate analogues, these interactions include hydrogen bonding, π-π stacking between aromatic rings, and van der Waals forces. nih.govresearchgate.net

The process is hierarchical: individual molecules first assemble into primary structures, which then organize into larger, more complex architectures. nih.gov For example, in the solid state, the co-crystallization of N-(4-methoxyphenyl)piperazine with carboxylic acids results in salts where multiple hydrogen bonds link the components into complex sheets. nih.gov This illustrates the power of hydrogen bonding in directing the assembly of molecules containing methoxyphenyl groups.

This principle is also exploited in the design of functional nanomaterials. Aromatic-peptide conjugates, for instance, can self-assemble into materials like hydrogels, where the aromatic groups contribute to the stability of the final structure. nih.gov The self-assembly can be controlled by external stimuli like pH or temperature, allowing for the creation of "smart" materials that respond to their environment. researchgate.netchemrxiv.org The study of these self-assembly processes is crucial for developing new materials for nanotechnology, drug delivery, and tissue engineering. chemrxiv.orgmdpi.com

Biochemical and Mechanistic Investigations of 4 Methoxyphenyl 4 Methylbenzoate in Biological Contexts

Enzymatic Hydrolysis and Biotransformation Pathways

The metabolic processing of xenobiotics, such as (4-methoxyphenyl) 4-methylbenzoate, is a critical determinant of their biological activity and duration of action. The primary route for the biotransformation of this compound is expected to be enzymatic hydrolysis of its ester linkage. vulcanchem.com

Ester groups are known to be susceptible to hydrolysis by various esterase enzymes present in the body, such as carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. nih.govcore.ac.uk This enzymatic action would cleave the ester bond of this compound, yielding two primary metabolites:

4-methylbenzoic acid

These initial metabolites can then undergo further phase I and phase II biotransformation reactions. For instance, the 4-methoxyphenol moiety may be subject to O-demethylation by cytochrome P450 (CYP) enzymes. uq.edu.au The resulting hydroquinone (B1673460) could then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. Similarly, 4-methylbenzoic acid can be activated to its coenzyme A thioester and subsequently conjugated with amino acids like glycine (B1666218) before elimination.

Molecular Docking Studies and Ligand-Target Interactions (e.g., Enzyme Inhibition Mechanisms)

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to a specific protein target. These studies provide valuable insights into potential enzyme inhibition mechanisms and other ligand-target interactions.

While direct docking studies on this compound are not extensively reported, research on structurally similar compounds provides a strong indication of its potential interactions. For example, derivatives have been docked against various biological targets, revealing key binding modes.

A study on vanillin (B372448) derivatives identified 4-formyl-2-methoxyphenyl benzoate (B1203000) as a potent inhibitor of the cyclooxygenase-1 (COX-1) enzyme. publichealthinafrica.orgnih.gov Molecular docking revealed a low binding energy of -7.70 kcal/mol, indicating a stable complex. publichealthinafrica.orgnih.gov The interaction was stabilized by two conventional hydrogen bonds with the amino acid residues SER A:530 and ARG A:120 within the enzyme's active site. publichealthinafrica.org

In another investigation, 4-formyl-2-methoxyphenyl 4-methylbenzoate , a close analog, was evaluated as an inhibitor of the P2Y12 receptor, a target for anti-thrombotic drugs. rjptonline.org This compound exhibited a binding energy of -6.67 kcal/mol. rjptonline.org

Furthermore, docking analyses of eugenol (B1671780) derivatives, including 4-allyl-2-methoxyphenyl 4-methylbenzoate , against bacterial proteins such as DNA gyrase and Topoisomerase IV have been performed to explore their potential as antibacterial agents. nih.govresearchgate.net These studies help elucidate how the methoxyphenyl benzoate scaffold can fit into various binding pockets, primarily through hydrophobic and hydrogen bond interactions. researchgate.net

The table below summarizes molecular docking findings for compounds structurally related to this compound, illustrating the types of interactions and binding affinities observed.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-formyl-2-methoxyphenyl benzoate | Cyclooxygenase-1 (COX-1) | -7.70 | SER A:530, ARG A:120 | publichealthinafrica.orgnih.gov |

| 4-formyl-2-methoxyphenyl 4-methylbenzoate | P2Y12 Receptor | -6.67 | Not specified | rjptonline.org |

| 4-allyl-2-methoxyphenyl 4-methylbenzoate | Penicillin Binding Protein 3 (PBP3) | -7.4 (for a related derivative) | Not specified | researchgate.net |

| 4-allyl-2-methoxyphenyl 4-methylbenzoate | DNA gyrase | -5.2 (for a related derivative) | Not specified | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Chemical Functionality

Structure-activity relationship (SAR) studies are essential for understanding how specific functional groups and structural motifs of a molecule contribute to its biological activity. By systematically modifying the chemical structure, researchers can identify key features for potency and selectivity.

For the this compound scaffold, SAR studies on related series of compounds have provided several key insights:

Influence of Phenyl Ring Substituents : In a study of inhibitors for the HIV-1 Virion Infectivity Factor (Vif), derivatives containing either a 4-methoxyphenyl (B3050149) group or a 4-methylbenzoate group alone showed no significant activity. nih.gov This suggests that the combination and orientation of these fragments in a single molecule are crucial for achieving the desired biological effect, and that variations in the substituents on the phenyl rings can dramatically alter potency and specificity. nih.gov

Role of the Methoxy (B1213986) Group : The methoxy group is a common feature in many biologically active compounds. SAR studies on quinoline (B57606) and thiazole (B1198619) derivatives have shown that the presence of a methoxy group can be critical for antimigration and antimetastatic properties. mdpi.com Its electron-donating nature and ability to participate in hydrogen bonding can significantly influence how a molecule interacts with its biological target. mdpi.com

Impact of the Benzoate Moiety : Modifications to the benzoate portion of the molecule have been shown to modulate activity. In a series of phenyldihydropyrazolone derivatives investigated for activity against Trypanosoma cruzi, an analogue featuring a 4-methylbenzoate substituent displayed moderate, low micromolar activity. frontiersin.org In a separate study on vanillin derivatives, altering the substituent on the benzoate ring was a key strategy in optimizing anti-thrombotic activity. rjptonline.org

The table below presents SAR data from a study on phenyldihydropyrazolone analogues, highlighting the activity of the methylbenzoate-containing compound relative to others in the series.

| Compound Analogue Substituent | Activity (pIC₅₀) | Selectivity Index | Reference |

|---|---|---|---|

| 3-cyanophenyl | 5.7 | >32-fold | frontiersin.org |

| 4-methylbenzoate | 5.7 | Not specified | frontiersin.org |

| methyl-5-picolinate | 5.7 | >32-fold | frontiersin.org |

| 3-pyridinyl | 5.2 | Not specified | frontiersin.org |

These studies collectively indicate that both the 4-methoxyphenyl and the 4-methylbenzoate moieties of the parent compound are critical determinants of its biological interaction profile. The specific nature and position of these groups are key to its potential efficacy and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.